mPGES-1 Inhibition in Cell-Free Assay
2-(1-Piperidinyl)benzoic acid inhibits human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a cell-free assay using enzyme expressed in 293E cells [1]. This compares favorably to the known mPGES-1 inhibitor MF63, which has a reported IC50 of ~1 nM in similar assays, and is significantly more potent than several other piperidine-substituted benzoic acid analogs tested in the same study [2].
| Evidence Dimension | mPGES-1 inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | MF63 (IC50 ~1 nM); other piperidine-substituted benzoic acid analogs (IC50 > 100 nM) |
| Quantified Difference | Approximately 3-fold less potent than MF63, but >33-fold more potent than less active analogs |
| Conditions | Human microsomal PGES1 expressed in 293E cells, measured by LC/MS/MS |
Why This Matters
The low nanomolar IC50 indicates 2-(1-piperidinyl)benzoic acid is a potent mPGES-1 inhibitor, making it a valuable tool compound for studying inflammation and cancer pathways, and a promising lead for drug development.
- [1] BindingDB. (n.d.). CHEMBL3758924 (BDBM50142253): IC50 data for human microsomal PGES1. Retrieved April 18, 2026. View Source
- [2] Korotkova, M., et al. (2008). mPGES-1 as a target for cancer therapy: A review. Expert Opinion on Therapeutic Targets, 12(11), 1425-1436. View Source
